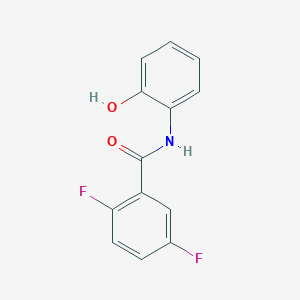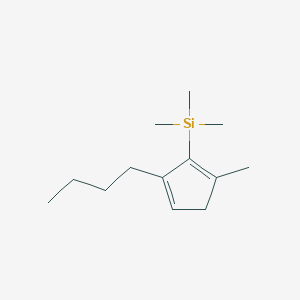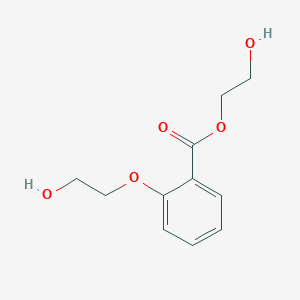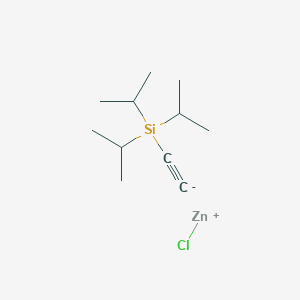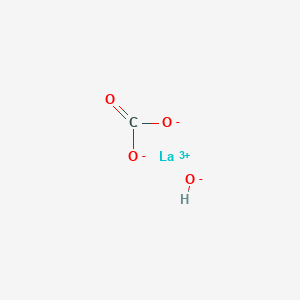![molecular formula C19H18FN3OS B12575497 2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide involves several steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the fluorophenyl and methyl groups. The final step involves the attachment of the sulfanyl and N,N-dimethylacetamide moieties. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to increase efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process .
化学反応の分析
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the quinazoline ring.
科学的研究の応用
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of cancer.
作用機序
The mechanism of action of 2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and disrupting disease pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
類似化合物との比較
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide can be compared with other quinazoline derivatives, such as erlotinib, gefitinib, and lapatinib. These compounds share a similar quinazoline core but differ in their substituents and overall structure .
Similar compounds include:
- Erlotinib
- Gefitinib
- Lapatinib
- Afatinib
- Vandetanib
These compounds have been extensively studied for their therapeutic potential, particularly in the treatment of cancer, and provide a basis for comparison with this compound .
特性
分子式 |
C19H18FN3OS |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C19H18FN3OS/c1-12-4-9-16-15(10-12)19(25-11-17(24)23(2)3)22-18(21-16)13-5-7-14(20)8-6-13/h4-10H,11H2,1-3H3 |
InChIキー |
JZGZKXOBZIAXDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)N(C)C)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


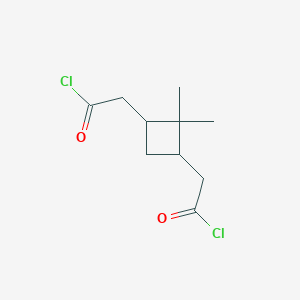
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
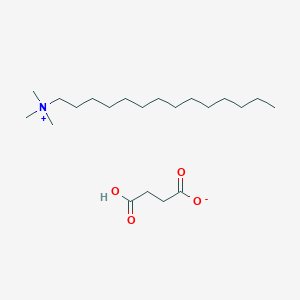
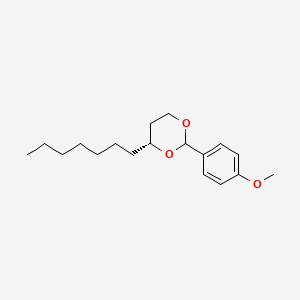

![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)

